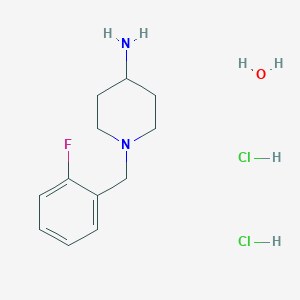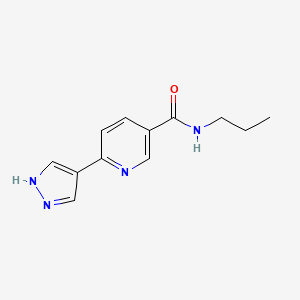![molecular formula C23H30N2O2S B3807858 N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3807858.png)
N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide
Descripción general
Descripción
N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been extensively studied in the field of neuroscience due to its potential therapeutic applications.
Mecanismo De Acción
N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide is a selective antagonist of the mGluR5 receptor. The mGluR5 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the mGluR5 receptor has been implicated in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and fragile X syndrome. N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide binds to the mGluR5 receptor and blocks its activation, thereby reducing the downstream signaling pathways that are involved in the pathophysiology of these disorders.
Biochemical and Physiological Effects:
N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has been shown to have neuroprotective effects in various animal models of neurological disorders. It has been shown to reduce the loss of dopaminergic neurons in the substantia nigra of animal models of Parkinson's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has been shown to reduce the hyperactivity and seizures associated with fragile X syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to specifically target the mGluR5 receptor without affecting other receptors. However, one limitation of using N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide. One direction is the investigation of N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide as a potential treatment for drug addiction. N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has been shown to have anti-addictive properties and has been investigated as a potential treatment for cocaine addiction. Another direction is the investigation of N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide as a potential treatment for anxiety disorders. N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has been shown to have anxiolytic effects in animal models and has been investigated as a potential treatment for post-traumatic stress disorder. Finally, the development of more potent and selective mGluR5 antagonists is an ongoing area of research, which could lead to the development of more effective treatments for neurological disorders.
Aplicaciones Científicas De Investigación
N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and fragile X syndrome. N-[2-(methylthio)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide has also been shown to have anti-addictive properties and has been investigated as a potential treatment for drug addiction.
Propiedades
IUPAC Name |
N-(2-methylsulfanylethyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c1-28-18-14-24-23(26)20-7-9-21(10-8-20)27-22-12-16-25(17-13-22)15-11-19-5-3-2-4-6-19/h2-10,22H,11-18H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFPDDFBIBQBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate](/img/structure/B3807776.png)
![(1S*,6R*)-9-[(2-methyl-1H-imidazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3807791.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3807793.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3807795.png)


![2-[3-(3-benzyl-1H-1,2,4-triazol-5-yl)propyl]-5-(4-fluorophenyl)-2H-tetrazole](/img/structure/B3807816.png)
![N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine](/img/structure/B3807825.png)
![5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B3807830.png)

![[(4-tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3807847.png)
![N-(4-{2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3807861.png)
![5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B3807877.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3807885.png)